![molecular formula C23H22IN3O4S B11555048 N-({N'-[(1E)-1-(3-Iodophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11555048.png)
N-({N'-[(1E)-1-(3-Iodophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide
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Overview
Description
N-({N’-[(1E)-1-(3-Iodophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its unique structure, which includes an iodophenyl group, a hydrazinecarbonyl moiety, and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(1E)-1-(3-Iodophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Iodophenyl Intermediate: The initial step involves the iodination of a phenyl ring to form the 3-iodophenyl intermediate. This can be achieved using iodine and a suitable oxidizing agent.
Hydrazinecarbonyl Formation: The next step involves the reaction of the iodophenyl intermediate with hydrazine to form the hydrazinecarbonyl derivative.
Condensation Reaction: The hydrazinecarbonyl derivative is then condensed with an aldehyde or ketone to form the ethylidene hydrazinecarbonyl compound.
Sulfonamide Formation: Finally, the ethylidene hydrazinecarbonyl compound is reacted with a benzenesulfonyl chloride derivative in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(1E)-1-(3-Iodophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles.
Scientific Research Applications
N-({N’-[(1E)-1-(3-Iodophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-({N’-[(1E)-1-(3-Iodophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with similar reactivity and applications in organic synthesis.
Uniqueness
N-({N’-[(1E)-1-(3-Iodophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide is unique due to its combination of an iodophenyl group, a hydrazinecarbonyl moiety, and a benzenesulfonamide group. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C23H22IN3O4S |
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Molecular Weight |
563.4 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(E)-1-(3-iodophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C23H22IN3O4S/c1-17(18-9-8-10-19(24)15-18)25-26-23(28)16-27(21-13-6-7-14-22(21)31-2)32(29,30)20-11-4-3-5-12-20/h3-15H,16H2,1-2H3,(H,26,28)/b25-17+ |
InChI Key |
VVCSDEIXFHOYBS-KOEQRZSOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2)/C3=CC(=CC=C3)I |
Canonical SMILES |
CC(=NNC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2)C3=CC(=CC=C3)I |
Origin of Product |
United States |
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